Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 29311-67-9
VCID: VC12002027
InChI: InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23)
SMILES: C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F
Molecular Formula: C7HF13O5S
Molecular Weight: 444.13 g/mol

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid

CAS No.: 29311-67-9

Cat. No.: VC12002027

Molecular Formula: C7HF13O5S

Molecular Weight: 444.13 g/mol

* For research use only. Not for human or veterinary use.

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid - 29311-67-9

Specification

CAS No. 29311-67-9
Molecular Formula C7HF13O5S
Molecular Weight 444.13 g/mol
IUPAC Name 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Standard InChI InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23)
Standard InChI Key AUUAIQGEFIEHRO-UHFFFAOYSA-N
SMILES C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F
Canonical SMILES C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

PF-3,6-DMO-SA belongs to the class of perfluoroalkyl ether sulfonic acids (PFESAs), with the molecular formula C7HF13O5S\text{C}_7\text{HF}_{13}\text{O}_5\text{S} and a molecular weight of 444.1241 g/mol . Its sodium salt form, Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic Acid Sodium Salt, has the formula C7F13NaO5S\text{C}_7\text{F}_{13}\text{NaO}_5\text{S} and a molecular weight of 466.106 g/mol . The compound features a branched fluorinated backbone with two ether oxygen atoms and a methyl group, as shown in its SMILES notation:
FC(=C(F)OC(F)(F)C(F)(OC(F)(F)C(F)(F)S(=O)(=O)O[Na])C(F)(F)F)F\text{FC(=C(F)OC(F)(F)C(F)(OC(F)(F)C(F)(F)S(=O)(=O)O[Na])C(F)(F)F)F} .

Structural Variants and Related Compounds

  • Sulfonyl Fluoride Precursor: The synthesis of PF-3,6-DMO-SA typically proceeds via its sulfonyl fluoride derivative, Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride (PSVE), which is hydrolyzed to yield the sulfonic acid .

  • Sodium Salt: The deprotonated form, C7F13NaO5S\text{C}_7\text{F}_{13}\text{NaO}_5\text{S}, is commercially available as a reference standard with >95% purity .

Table 1: Key Chemical Identifiers

PropertyPF-3,6-DMO-SASodium SaltSulfonyl Fluoride (PSVE)
Molecular FormulaC7HF13O5S\text{C}_7\text{HF}_{13}\text{O}_5\text{S}C7F13NaO5S\text{C}_7\text{F}_{13}\text{NaO}_5\text{S}C7F13O5SF\text{C}_7\text{F}_{13}\text{O}_5\text{S}\text{F}
Molecular Weight (g/mol)444.1241 466.106 482.10
CAS Number146167-72-8 1250953-45-7 Not reported
Purity>95% >95% >90%

Synthesis and Manufacturing

Industrial Synthesis of PSVE

The patent CN112250603A outlines a two-step process for synthesizing PSVE, the precursor to PF-3,6-DMO-SA:

  • Low-Temperature Addition Reaction: Tetrafluoroethane-beta-sultone reacts with hexafluoropropylene oxide (HFPO) at 0–30°C under catalytic conditions to form an intermediate.

  • Decarboxylation: The intermediate undergoes salt formation with alkali metal carbonates (e.g., Na2CO3\text{Na}_2\text{CO}_3) at 150–200°C, followed by decarboxylation at 300–400°C to yield PSVE.

Key parameters include:

  • Molar Ratio: HFPO to tetrafluoroethane-beta-sultone = 1–5:1 .

  • Reaction Time: 1–8 hours for Step 1; 10–25 minutes for Step 2 .

  • Yield: >90% after purification .

Conversion to Sulfonic Acid

PSVE is hydrolyzed under basic conditions to produce PF-3,6-DMO-SA, which is neutralized to its sodium salt for commercial distribution .

Physical and Chemical Properties

Aqueous Diffusion Behavior

A 2024 study employing 19F^{19}\text{F} NMR diffusion-ordered spectroscopy (DOSY) reported the aqueous diffusion coefficient (DD) of PF-3,6-DMO-SA as 4.2×1010m2/s4.2 \times 10^{-10} \, \text{m}^2/\text{s} at 25°C . Ether linkages in PFAS increase DD compared to fully carbon-chain analogs (e.g., PFOA: 3.8×1010m2/s3.8 \times 10^{-10} \, \text{m}^2/\text{s}) .

Table 2: Environmental Properties

ParameterValueConditionsSource
Aqueous Diffusion Coefficient4.2×1010m2/s4.2 \times 10^{-10} \, \text{m}^2/\text{s}25°C, 0.1 M NaCl
Solubility in Water>500 mg/L20°C
Storage StabilityStable at -20°CNeat form, inert atmosphere

Environmental Impact and Behavior

Mobility in Aquatic Systems

The ether linkages in PF-3,6-DMO-SA enhance its mobility in water compared to non-ether PFAS . This property complicates remediation efforts, as the compound resists adsorption to common activated carbon filters.

Persistence and Degradation

Like most PFAS, PF-3,6-DMO-SA is resistant to thermal, chemical, and biological degradation due to its strong C-F bonds. No natural degradation pathways have been identified in peer-reviewed literature .

Future Research Directions

  • Degradation Techniques: Develop advanced oxidation processes targeting ether-linked PFAS.

  • Alternative Polymers: Explore non-fluorinated ionomers to reduce environmental impact.

  • Global Monitoring: Expand detection methods for PF-3,6-DMO-SA in groundwater and biota.

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